molecular formula C26H24N2O3S2 B2470739 ETHYL 4-(4-METHYLPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE CAS No. 671198-86-0

ETHYL 4-(4-METHYLPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE

Cat. No.: B2470739
CAS No.: 671198-86-0
M. Wt: 476.61
InChI Key: LEKDYECWAOLHPD-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHYLPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, a quinoline moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Quinoline Moiety: This step often involves the use of quinoline derivatives, which are reacted with the thiophene intermediate under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHYLPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of alkylated quinoline derivatives.

Scientific Research Applications

ETHYL 4-(4-METHYLPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in organic electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting the replication process.

    Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, leading to anti-cancer effects.

    Signal Transduction Pathways: It may interfere with signal transduction pathways, affecting cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(4-METHYLPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, a quinoline moiety, and an ethyl ester group. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S2/c1-4-31-26(30)24-20(18-11-9-16(2)10-12-18)14-33-25(24)28-22(29)15-32-23-13-17(3)19-7-5-6-8-21(19)27-23/h5-14H,4,15H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKDYECWAOLHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NC4=CC=CC=C4C(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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